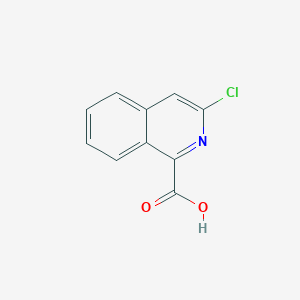

3-Chloroisoquinoline-1-carboxylic acid

Description

3-Chloroisoquinoline-1-carboxylic acid (CAS: 1179149-10-0) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 208 Da . Its structure features a chlorine substituent at position 3 and a carboxylic acid group at position 1 of the isoquinoline core. Key physicochemical properties include a LogP of 1.7, one rotatable bond, and two aromatic rings, which contribute to moderate lipophilicity and rigidity . The compound is commercially available at ≥97% purity and is utilized in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

3-chloroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASFAEHWRGJUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of isoquinoline-1-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Isoquinoline-1-carboxylic acid is dissolved in an appropriate solvent, such as dichloromethane.

- Thionyl chloride is added dropwise to the solution.

- The reaction mixture is heated under reflux until the reaction is complete.

- The solvent is evaporated, and the crude product is purified by recrystallization.

Industrial Production Methods

Industrial production of 3-Chloroisoquinoline-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Isoquinoline derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Applications in Medicinal Chemistry

1. CHK1 Inhibition

One of the most significant applications of CIQCA is its role as a selective inhibitor of the CHK1 kinase, which is crucial in cell cycle regulation and DNA damage response. Research has shown that derivatives of isoquinoline, including CIQCA, exhibit potent inhibitory effects against CHK1, making them valuable in cancer therapeutics. A study highlighted the optimization of isoquinoline scaffolds for enhanced potency and selectivity against CHK1 over CHK2, with CIQCA being part of this exploration .

2. Anticancer Properties

CIQCA has been investigated for its potential anticancer properties, particularly in enhancing the efficacy of existing chemotherapeutic agents. In vitro studies demonstrated that CIQCA could potentiate the effects of drugs like SN38 (the active metabolite of irinotecan) in colon cancer cell lines, indicating its potential as an adjuvant therapy . The ability to abrogate the G2 checkpoint while maintaining low cytotoxicity further supports its therapeutic viability .

Applications in Material Science

1. Synthesis of Functional Materials

CIQCA serves as a precursor for synthesizing various functional materials, including polymers and organic semiconductors. Its unique chemical structure allows for modifications that can tailor properties such as conductivity and stability in different environments. The synthesis routes often involve reactions that leverage the carboxylic acid group for further functionalization .

2. Ligand Development

In coordination chemistry, CIQCA can act as a ligand to form metal complexes. These complexes are studied for their catalytic properties and potential applications in organic transformations. The chlorinated isoquinoline framework provides a versatile platform for developing new catalysts with enhanced activity and selectivity .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, thereby inhibiting its activity or altering its function.

Comparison with Similar Compounds

Positional Isomers

1-Chloroisoquinoline-3-carboxylic acid (CAS: 1049606-80-5) shares the same molecular formula as the target compound but differs in substituent positions (Cl at position 1, COOH at position 3). This positional isomer exhibits a higher LogP (2.61) and an acidic pKa of 3.62, suggesting greater lipophilicity and altered solubility compared to the target compound .

| Property | 3-Chloroisoquinoline-1-carboxylic Acid | 1-Chloroisoquinoline-3-carboxylic Acid |

|---|---|---|

| Molecular Weight (Da) | 208 | 208 |

| LogP | 1.7 | 2.61 |

| pKa | Not reported | 3.62 |

| Polar Surface Area (Ų) | Not reported | 50.19 |

Halogen-Substituted Analogues

- 3-Fluoroisoquinoline-1-carboxylic acid (CAS: 1179148-90-3): Substituting chlorine with fluorine reduces molecular weight (191.16 Da) and alters electronegativity. Fluorine’s smaller size and stronger electron-withdrawing effects may enhance metabolic stability and bioavailability compared to the chloro analogue .

Hydroxyl-Substituted Derivatives

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid (CAS: 223388-21-4) adds a hydroxyl group at position 4. This modification increases molecular weight (223.61 Da) and introduces an additional hydrogen bond donor, enhancing polarity and aqueous solubility. Such changes could improve pharmacokinetic profiles in drug design .

Carboxylic Acid Ester Derivatives

Methyl isoquinoline-3-carboxylate (CAS: 486-73-7) and ethyl 3-isoquinolinecarboxylate (CAS: 5470-80-4) replace the carboxylic acid with ester groups. These derivatives exhibit higher LogP values (predicted >2.5) due to reduced polarity, making them more membrane-permeable but requiring hydrolysis for activation in vivo .

Chlorinated Isoquinolines with Varied Positions

- 1-Chloroisoquinoline-7-carboxylic acid (CAS: 730971-21-8): Similarity scores (1.00) indicate structural resemblance, but positional differences may influence solubility and reactivity .

Biological Activity

3-Chloroisoquinoline-1-carboxylic acid (C10H6ClNO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Chloroisoquinoline-1-carboxylic acid is characterized by the presence of a chloro group and a carboxylic acid functional group attached to an isoquinoline ring. The molecular structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit strong antimicrobial properties. For instance, studies have shown that various chloro-substituted isoquinolines demonstrate significant activity against Gram-positive and Gram-negative bacteria. In particular, 3-chloro derivatives have been noted for their enhanced potency due to the electron-withdrawing effect of the chlorine atom, which increases the lipophilicity of the molecule .

2. Anticancer Properties

The anticancer potential of 3-chloroisoquinoline-1-carboxylic acid has been evaluated in several studies. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| A549 | 14.0 |

| Huh7 | 5.27 |

3. Antioxidant Activity

The antioxidant activity of 3-chloroisoquinoline-1-carboxylic acid has also been investigated. Compounds with similar structures have shown varying degrees of antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity is often measured using assays like DPPH or ABTS, where the tested compound's ability to scavenge free radicals is quantified .

The biological activity of 3-chloroisoquinoline-1-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that isoquinoline derivatives may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Induction of Apoptosis : The generation of ROS leads to cellular stress responses, ultimately triggering apoptotic pathways in cancer cells.

- Metal Chelation : The carboxylic acid group may facilitate chelation with metal ions, further enhancing its antioxidant properties .

Case Studies

Several case studies highlight the efficacy of 3-chloroisoquinoline-1-carboxylic acid in various biological contexts:

- Study on Antimicrobial Activity : A comparative study showed that 3-chloroisoquinoline derivatives exhibited higher inhibition zones against Pseudomonas aeruginosa than standard antibiotics, indicating their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : In a recent study, a series of isoquinoline derivatives were synthesized and screened for cytotoxicity against multiple cancer cell lines, revealing that those with chloro substitutions had significantly lower IC50 values compared to non-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.